molecular formula C16H13N3O2 B2869395 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 957505-58-7

1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2869395
CAS No.: 957505-58-7
M. Wt: 279.299
InChI Key: OTGNHNIJKXEEPB-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring a carboxylic acid group at position 3, a 4-aminophenyl substituent at position 1, and a phenyl group at position 3. Its synthesis typically involves cyclocondensation reactions of cyclic oxalyl compounds (e.g., furan-2,3-dione) with hydrazines or hydrazones, followed by functionalization of the acid chloride intermediate . The 4-aminophenyl group confers hydrogen-bonding capabilities, making this compound a candidate for supramolecular chemistry and pharmaceutical applications, such as the synthesis of pyrazolo[3,4-d]pyridazine derivatives .

Properties

IUPAC Name

1-(4-aminophenyl)-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,17H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGNHNIJKXEEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-aminophenylhydrazine with benzoylacetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents that facilitate the reaction. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Positions) Key Features Synthesis Method References
1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid 1: 4-aminophenyl; 3: COOH; 5: phenyl High polarity (NH₂ and COOH), hydrogen-bond donor/acceptor Cyclocondensation of furan-2,3-dione
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1: 4-chlorophenyl; 3: 2,4-dichloro-5-fluorophenyl; 5: COOH Electron-withdrawing substituents (Cl, F); increased acidity of COOH Not explicitly described
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 4-chlorophenyl; 3: COOH; 4: 2-hydroxyethyl; 5: ketone Hydrophilic (OH group), potential for esterification Not explicitly described
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: 4-methoxyphenyl; 3: COOH; 5: methyl Electron-donating methoxy group; reduced solubility in polar solvents Commercial synthesis (American Elements)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-dichlorophenyl; 3: COOH; 4: methyl; 5: 4-chlorophenyl Steric hindrance (methyl), halogen-rich; potential antimicrobial activity Hydrazine + ketone condensation

Reactivity and Functionalization

  • Carboxylic Acid Reactivity : The carboxylic acid group in all analogs enables esterification or amidation. For example, the target compound forms esters and amides via acid chloride intermediates , whereas the methoxy derivative (1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid) may show slower reactivity due to electron donation from the methoxy group .
  • Aminophenyl vs. Chlorophenyl: The 4-aminophenyl group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to chlorophenyl analogs, which are more lipophilic and electron-deficient .

Crystallographic and Supramolecular Behavior

  • Hydrogen Bonding : The NH₂ group in the target compound facilitates intermolecular hydrogen bonds, as observed in pyrazolo[3,4-d]pyridazine derivatives . In contrast, halogenated analogs (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) exhibit π-π stacking and C–H···Cl interactions due to aromatic chlorination .
  • Crystal Packing : Halogen substituents (Cl, F) in analogs like 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid promote dense packing via halogen bonds, whereas the target compound’s NH₂ group may lead to porous frameworks .

Biological Activity

1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse biological activities. Its unique structure, characterized by an amino group and a carboxylic acid, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : 1-(4-aminophenyl)-5-phenylpyrazole-3-carboxylic acid
  • Molecular Formula : C16H13N3O2
  • CAS Number : 957505-58-7

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and protein interactions. The amino group can participate in hydrogen bonding, influencing the binding affinity to various molecular targets. This compound may act through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Protein Interaction Disruption : It may alter protein-protein interactions, impacting cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the regulation of apoptotic proteins and cell cycle arrest .
  • Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
  • Antimicrobial Properties : Some pyrazole derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in infectious disease treatment .

Case Studies and Research Findings

A variety of studies have explored the biological effects of pyrazole derivatives, including:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of related pyrazole compounds on colorectal carcinoma cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting strong anticancer potential .
CompoundIC50 (µg/mL)Mechanism
7f6.76Apoptosis induction
Control77.15Standard chemotherapeutic
  • Anti-inflammatory Studies : Research has indicated that pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses. This suggests that this compound may also exert anti-inflammatory effects through similar pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related pyrazoles:

Compound NameBiological ActivityUnique Features
1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidAnticancerNitro group enhances reactivity
1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidAntimicrobialMethoxy group increases solubility
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acidAnti-inflammatoryChlorine substituent modifies activity

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